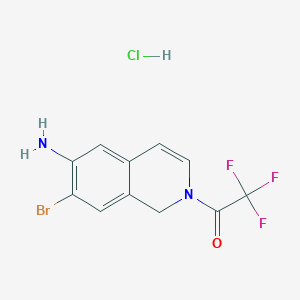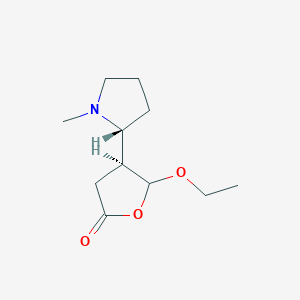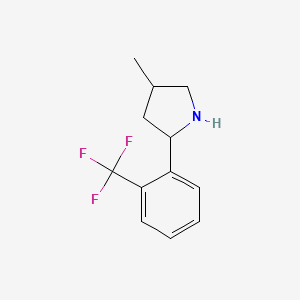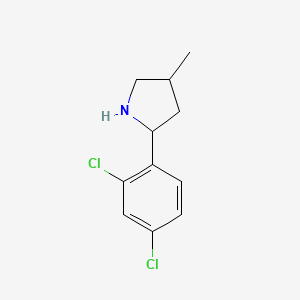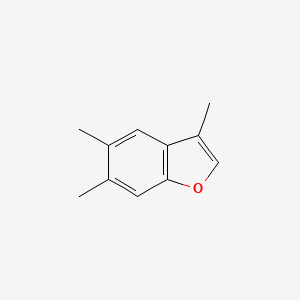
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, an iodine atom at the fourth position, and an aldehyde group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde typically involves the iodination of a pyrrole derivative followed by the introduction of the benzyl and aldehyde groups. One common method includes the reaction of 1-benzylpyrrole with iodine in the presence of an oxidizing agent to introduce the iodine atom at the fourth position. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) cyanide for cyanation.
Major Products:
Oxidation: 1-Benzyl-4-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Benzyl-4-iodo-1H-pyrrole-2-methanol.
Substitution: 1-Benzyl-4-cyano-1H-pyrrole-2-carbaldehyde.
Applications De Recherche Scientifique
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing molecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry. Molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-Benzyl-4-iodo-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.
1-Benzyl-4-iodo-1H-imidazole: Features an imidazole ring, which has different reactivity due to the presence of two nitrogen atoms.
Uniqueness: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of the iodine atom and the aldehyde group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Numéro CAS |
922174-11-6 |
|---|---|
Formule moléculaire |
C12H10INO |
Poids moléculaire |
311.12 g/mol |
Nom IUPAC |
1-benzyl-4-iodopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10INO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
Clé InChI |
KYIAHSXOZRJMQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=C2C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


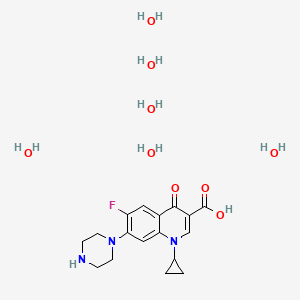
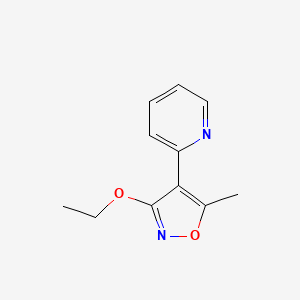

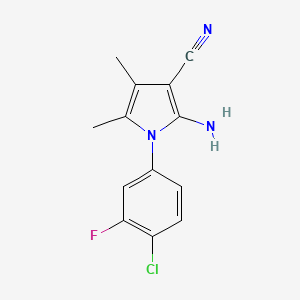
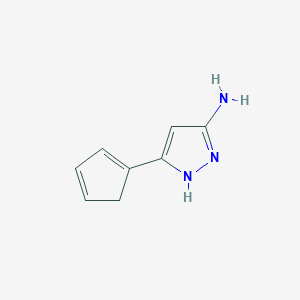

![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
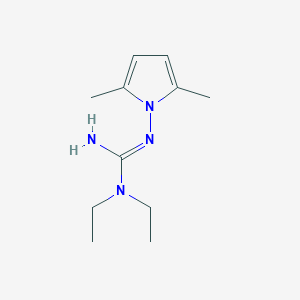
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
